molecular formula C21H21N5OS B2378511 5-(Phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-28-7

5-(Phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2378511
CAS No.: 868219-28-7
M. Wt: 391.49
InChI Key: VEKZLOWPDDQNDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various techniques. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Scientific Research Applications

Anti-Inflammatory Activity

The compound has been investigated for its potential anti-inflammatory activities. Studies have synthesized derivatives of Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones, showing promise in anti-inflammatory effects. These compounds, including structures similar to 5-(Phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, have demonstrated significant activity in this domain (Tozkoparan et al., 1999).

Tuberculostatic Activity

Compounds structurally related to this compound have been tested for their tuberculostatic activity. The synthesis of such compounds and their evaluation against tuberculosis indicate a potential research direction for related compounds (H. Foks et al., 2004).

Anticancer Evaluation

There is significant interest in the anticancer potential of 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones, a category to which our compound belongs. Research indicates these compounds exhibit anticancer activity against various cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma (Roman Lesyk et al., 2007).

Anticonvulsant Evaluation

In the realm of neurological disorders, specifically epilepsy, related compounds have been synthesized and evaluated for their anticonvulsant activities. This suggests a potential line of inquiry for the anticonvulsant properties of this compound (Xianqing Deng et al., 2014).

Antimicrobial and Antioxidant Activities

Synthesis and evaluation of derivatives of this compound for antimicrobial and antioxidant activities have also been reported. These studies contribute to understanding the broader spectrum of biological activities of these compounds (A. R. Saundane & Y. Manjunatha, 2016).

Safety and Hazards

The safety of similar compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests that “5-(Phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” and similar compounds could have promising applications in the field of medicinal chemistry.

Properties

IUPAC Name

5-[phenyl-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c27-20-19(28-21-22-15-23-26(20)21)18(16-7-3-1-4-8-16)25-13-11-24(12-14-25)17-9-5-2-6-10-17/h1-10,15,18,27H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKZLOWPDDQNDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CC=C3)C4=C(N5C(=NC=N5)S4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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